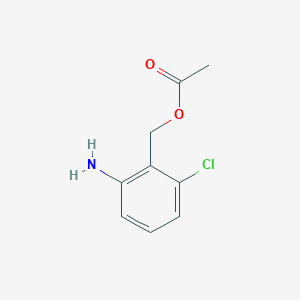
2-Amino-6-chlorobenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chlorobenzyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a benzene ring, along with an acetate ester group. The unique combination of these functional groups makes this compound an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzyl acetate typically involves the esterification of 2-Amino-6-chlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} ]
Alternatively, the compound can be synthesized using acetic anhydride:
[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-chlorobenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-Amino-6-chlorobenzyl alcohol and acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can catalyze the reaction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Major Products Formed
Hydrolysis: 2-Amino-6-chlorobenzyl alcohol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chlorobenzyl acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-chlorobenzyl acetate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 2-Amino-6-chlorobenzyl alcohol and acetic acid. The amino group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chlorobenzyl alcohol: Similar structure but lacks the ester group.
2-Amino-6-chlorobenzoic acid: Contains a carboxylic acid group instead of an ester group.
2-Amino-6-chlorobenzamide: Contains an amide group instead of an ester group.
Uniqueness
2-Amino-6-chlorobenzyl acetate is unique due to the presence of both an amino group and an ester group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2-amino-6-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
RDJJOBAJEUYBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
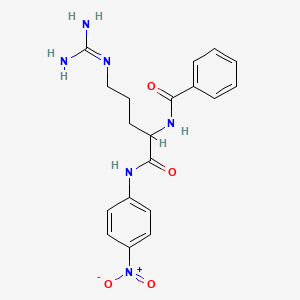
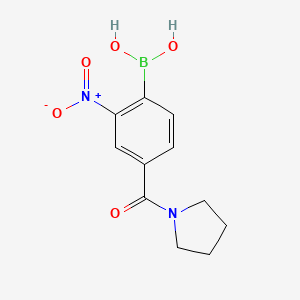

![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
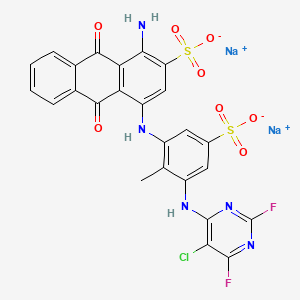
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
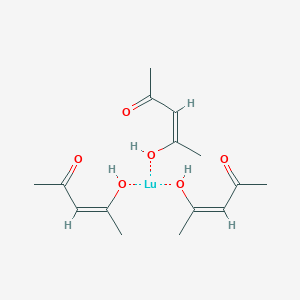

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
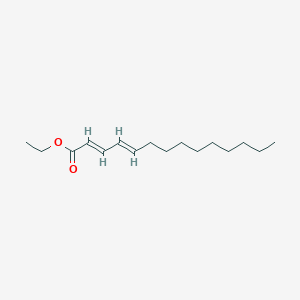

![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
